molecular formula C13H13BrN4O4 B3500876 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B3500876
M. Wt: 369.17 g/mol
InChI Key: GCOIFZPDHXLLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been shown to have potential applications in scientific research. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It may also alter the expression of certain genes that are involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide in laboratory experiments is its potent anti-cancer properties. This compound may be effective in the treatment of a variety of cancers and may be useful in the development of new cancer treatments. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound may be toxic to normal cells and may have undesirable side effects.

Future Directions

There are many potential future directions for research involving 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide. One area of research could focus on developing new cancer treatments based on this compound. Other areas of research could explore the use of this compound in other diseases or medical conditions. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and may be effective in the treatment of a variety of cancers.

properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O4/c1-8-12(14)13(18(20)21)16-17(8)7-11(19)15-9-5-3-4-6-10(9)22-2/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOIFZPDHXLLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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